molecular formula C15H20ClNO3S B3145126 Ethyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 568544-05-8

Ethyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B3145126
CAS No.: 568544-05-8
M. Wt: 329.8 g/mol
InChI Key: MGZCOZQRUHDERD-UHFFFAOYSA-N
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Description

This compound is a chemical with the CAS Number: 568544-05-8 . It has a molecular weight of 329.842 and a molecular formula of C15H20ClNO3S .


Molecular Structure Analysis

The compound contains several functional groups, including an ester group (from the ethyl carboxylate part), an amine group (from the propanoyl amino part), and a benzothiophene group . Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom .


Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 518.8±50.0 °C at 760 mmHg . Amino acids, which are structurally similar to this compound, are soluble in water and ethanol (i.e., polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .

Scientific Research Applications

Antibacterial and Anti-inflammatory Potential

  • Synthesis and Antimicrobial Activity : A study by Narayana et al. (2006) involved the synthesis of derivatives related to Ethyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. These compounds demonstrated promising antibacterial and antifungal activities, and some showed anti-inflammatory potential (Narayana, Ashalatha, Raj, & Kumari, 2006).

Chemical Reactions and Structural Analysis

  • Reactions with Primary Amines : Shipilovskikh et al. (2014) explored the reactions of this compound with primary amines, leading to new derivatives. The structural determination was aided by X-ray analysis (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).
  • Crystal Structure Study : The crystal structure of a related compound, Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, was analyzed by Vasu et al. (2004), providing insights into its molecular configuration (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Novel Synthetic Pathways and Derivatives

  • Novel Transformations for Synthesis : Pokhodylo et al. (2010) investigated novel transformations of amino and carbonyl/nitrile groups in derivatives of this compound for the synthesis of thienopyrimidine and other heterocyclic compounds (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
  • Synthesis of Cytotoxic Agents : Mohareb et al. (2016) synthesized novel thiophene and benzothiophene derivatives, including those related to the compound , evaluating them as anti-cancer agents (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Pharmaceutical and Biological Applications

Diverse Chemical Applications

  • Phosphine-Catalyzed Annulation : Zhu et al. (2003) utilized related compounds in phosphine-catalyzed [4 + 2] annulation reactions, contributing to advancements in organic synthesis techniques (Zhu, Lan, & Kwon, 2003).

Properties

IUPAC Name

ethyl 2-(2-chloropropanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3S/c1-4-20-15(19)12-10-6-5-8(2)7-11(10)21-14(12)17-13(18)9(3)16/h8-9H,4-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZCOZQRUHDERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
Ethyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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